molecular formula C7H14O2 B077586 Methyl tert-butylacetate CAS No. 10250-48-3

Methyl tert-butylacetate

Cat. No. B077586
CAS RN: 10250-48-3
M. Wt: 130.18 g/mol
InChI Key: DXBOTVWRXLQVMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, involves complex reactions indicative of the intricate procedures often required for such chemicals. These syntheses are characterized by the use of X-ray diffraction, NMR spectroscopy, and other advanced analytical techniques to determine molecular structures and confirm the success of synthetic routes (Tomaščiková et al., 2008).

Molecular Structure Analysis

The molecular structure of methyl tert-butylacetate derivatives has been explored through X-ray diffraction, showing detailed information on bond lengths, angles, and overall molecular conformation. For instance, studies have shown how various substituents influence the molecular structure, demonstrating the compound's flexibility and adaptability in forming different configurations (Ejsmont et al., 2007).

Chemical Reactions and Properties

Methyl tert-butylacetate participates in various chemical reactions, highlighting its reactivity and utility in organic synthesis. The compound's ability to engage in reactions such as acylation, cyclization, and others underlines its versatility. For example, the synthesis of tert-butyl acetothioacetate showcases a range of reactions, including acylation and annulation, that methyl tert-butylacetate derivatives might undergo (Fox & Ley, 2003).

Physical Properties Analysis

The physical properties of methyl tert-butylacetate, such as melting points, boiling points, and solubility, are crucial for its application in various chemical processes. While specific data on methyl tert-butylacetate itself was not directly found, studies on similar compounds provide insights into how these properties can be influenced by molecular structure and substituents.

Chemical Properties Analysis

The chemical properties of methyl tert-butylacetate, including reactivity with different chemical groups and stability under various conditions, are essential for its effective use in synthesis and other applications. Studies have shown how tert-butyl group influences the assembly towards gelation, highlighting the impact of structural elements on chemical behavior (Bhardwaj et al., 2023).

Scientific Research Applications

  • Degradation Pathways in Environmental Science : Methyl tert-butyl ether (MTBE), closely related to Methyl tert-butylacetate, has been studied for its degradation pathways under the UV/H2O2 process. This research has implications for environmental remediation and water treatment, as it identifies primary byproducts and intermediates of MTBE degradation, including organic acids and carbonyl compounds (Stefan, Mack, & Bolton, 2000).

  • Role in Organic Synthesis : Methyl tert-butylacetate and related compounds have been used as reagents in organic synthesis. For instance, tert-Butyl perbenzoate has been utilized as a substitute for benzoquinone in room-temperature Fujiwara-Moritani reactions, a type of coupling reaction in organic chemistry (Liu & Hii, 2011).

  • Structural Studies in Chemistry : The structures of various enolates, including those of Methyl and tert-butyl phenylacetate, have been examined using spectroscopy. Such studies are crucial in understanding molecular configurations and reactivity in chemical reactions (Corset et al., 1993).

  • Innovative Uses in Cluster Chemistry : A novel use of tert-butylacetate as a bridging ligand in metal cluster chemistry was discovered, leading to the synthesis of new compounds with unique structures and properties. This has implications in material science and inorganic chemistry (Dermitzaki et al., 2015).

  • Applications in Synthesis Processes : Research has been conducted on the use of tert-Butyl acetothioacetate in various synthesis processes, demonstrating its utility in creating complex organic compounds (Fox & Ley, 2003).

  • Chemical Amplification Concepts : The autocatalytic fragmentation of tert-Butyl acetoacetate derivatives has been investigated for its potential as an acid amplifier, a concept that could have applications in photoresist materials and chemical amplification (Ichimura, Arimitsu, & Kudo, 1995).

Safety And Hazards

Methyl tert-butylacetate is flammable and its vapors may form explosive mixtures with air . It should be stored in a well-ventilated place and kept cool . It should be kept away from heat/sparks/open flames/hot surfaces . Protective gloves and eye protection should be worn when handling this chemical .

properties

IUPAC Name

methyl 3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2,3)5-6(8)9-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBOTVWRXLQVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145199
Record name Methyl 3,3-dimethylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl tert-butylacetate

CAS RN

10250-48-3
Record name Butanoic acid, 3,3-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10250-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,3-dimethylbutyrate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,3-dimethylbutyrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,3-dimethylbutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
JWC Crawford - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
The oxidation product dimethylmalonic acid, and the ultra-violet absorption spectrum of the ester prepared by dehydration of methyl tetramethyl-lactate, indicate that it is methyl 2: 2: 3-…
Number of citations: 2 pubs.rsc.org
J Otera, N Danoh, H Nozaki - The Journal of Organic Chemistry, 1991 - ACS Publications
The transesterification of carboxylic esters andthe esterification of carboxylic acids are effected under mild conditions under catalysis by 1, 3-disubstituted tetraalkyldistannoxanes 1. …
Number of citations: 452 pubs.acs.org
HE Audier, D Berthomieu, D Leblanc… - International journal of …, 1992 - Elsevier
… 2,4,4-Trimethyl-2-pentanol (tert-octanol) was synthesized by addition of excess CH,MgI to methyl tertbutylacetate, twice distilled, and used without further purification. Other compounds …
Number of citations: 6 www.sciencedirect.com
H Tomioka, H Okuno, Y Izawa - The Journal of Organic Chemistry, 1980 - ACS Publications
… Methyl tert-butylacetate (14) was prepared by esterification of the corresponding acid, obtained33 by bromoform reaction of neopentyl methyl ketone.34 Cycloalkylformates (17) were …
Number of citations: 83 pubs.acs.org
T SARIYER, MA GÜNDOĞDU, A AKÇAL… - Black Sea Journal of …, 2022 - dergipark.org.tr
Obtaining agricultural products with better quality is closely related to the development of new cultivars. New cultivars are increasing gradually internationally as a result of the breeding …
Number of citations: 4 dergipark.org.tr
L Greifenstein, D Späth, JP Sinnes, T Grus… - Radiochimica …, 2020 - degruyter.com
DATA (6-Amino-1,4-diazapine-triacetate) and AAZTA (6-Amino-1,4-diazapine-tetracetate) chelators represent a novel approach representing hybrid-chelates: possessing significant …
Number of citations: 5 www.degruyter.com
D Vogel, L Ornago, C Wegeberg… - Organic …, 2022 - thieme-connect.com
… Aldol addition of methyl tert-butylacetate to the formyl intermediate 9 using in situ prepared LDA in dry THF and subsequent reductive dehydroxylation yielded the methyl ester 11 in 86…
Number of citations: 5 www.thieme-connect.com
EGE Hawkins, DC Quin - Journal of Applied Chemistry, 1956 - Wiley Online Library
Olefins of various structures have been oxidized with oxygen at 85–125, generally in the presence of mild alkali and a catalyst, and the products examined. These products were …
Number of citations: 11 onlinelibrary.wiley.com
JK Huwe, GL Larsen, S Castellino - Chemical research in …, 1996 - ACS Publications
… After formation of the isotopically labeled methyl lithium was complete, methyl tert-butylacetate (3.57 g) was added, and the mixture was stirred 45 min. Water was added to quench the …
Number of citations: 5 pubs.acs.org
A Chevalley, JP Férézou - Tetrahedron, 2012 - Elsevier
… The above typical procedure for one-pot synthesis of enaminones with pivaldehyde was carried out using methyl tert-butylacetate (116 μL, 0.9 mmol). Extraction with AcOEt afforded a …
Number of citations: 6 www.sciencedirect.com

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